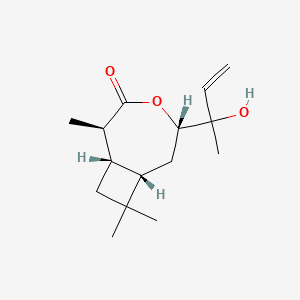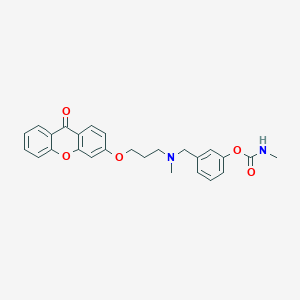
Kotomolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kotomolide A is a natural product found in Cinnamomum kotoense with data available.
Applications De Recherche Scientifique
Anticancer Effects in Breast Cancer Cells
Kotomolide A (KTA) has demonstrated significant anticancer effects, particularly in human breast cancer cells. KTA induces cell death by triggering mitochondrial and death receptor 5 (DR5) apoptotic pathways. It does not act on the Fas receptor. The compound causes G2/M phase arrest in cancer cells, linked with increased p21/WAF1 levels and decreased cyclin A, cyclin B1, cdc2, and cdc25C levels. This process is dependent on reactive oxygen species (ROS) generation and JNK activation. Importantly, KTA's anticancer effects were selective, showing no toxicity in normal mammary epithelial cells (Kuo et al., 2008).
Effects on Human Non-Small Cell Lung Cancer Cells
In human non-small cell lung cancer cells, KTA caused significant inhibition of cell growth by inducing G2/M phase arrest and apoptosis. This process involved the activation of ataxia telangiectasia-mutated (ATM) and phosphorylation of p53 at Serine15, leading to increased p53 stability. KTA's impact on the cell cycle was also associated with changes in cyclinB1, cyclinA, Cdc2, Cdc25C, and Chk2. The mitochondrial apoptotic pathway was indicated by changes in Bax/Bcl-2 ratios, mitochondrial membrane potential loss, and caspase-9 activation (Chen et al., 2008).
Cytotoxic Constituents from Cinnamomum Kotoense
Research on the leaves of Cinnamomum kotoense, which contains kotomolide A, found that it induced significant cell death in the human HeLa cell line. This process involved increased intracellular H2O2/peroxide and nitric oxide (NO), reduction in mitochondrial transmembrane potential, activation of caspase 3/7, and up-regulation of p53 expression. The cell death induced by kotomolide A was closely associated with apoptotic DNA damage (Chen et al., 2006).
Propriétés
Nom du produit |
Kotomolide A |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
(3Z,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9-/t12-/m1/s1 |
Clé InChI |
GTRPOAYDIMUHJJ-UCQJPZFISA-N |
SMILES isomérique |
CCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
SMILES canonique |
CCCCCCCC=C1C(C(=C)OC1=O)O |
Synonymes |
isokotomolide A kotomolide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248295.png)
![1,19,37-Triazoniatetracyclo[49.3.1.115,19.133,37]heptapentaconta-1(54),15(57),16,18,33(56),34,36,51(55),52-nonaene](/img/structure/B1248299.png)
![4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1248300.png)
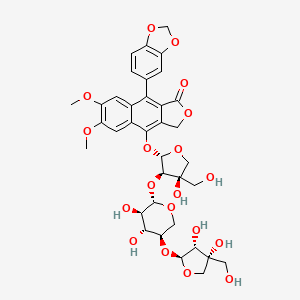
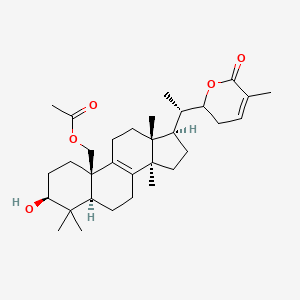
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)
![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)
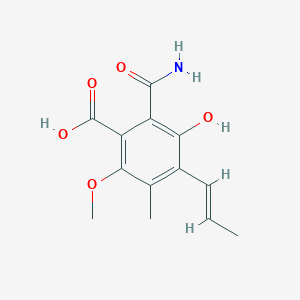
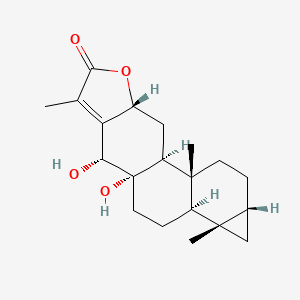
![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)
